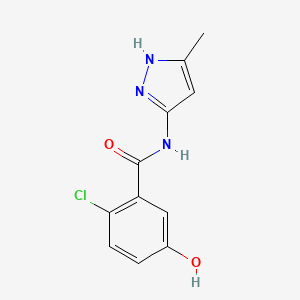![molecular formula C13H14ClNO5 B6633724 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid, also known as CHIM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the inhibition of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response, and their inhibition by 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid in lab experiments is its high purity and good yield. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. One area of research is the development of new derivatives of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid with improved pharmacological properties. Another area of research is the investigation of the potential of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are also needed to understand the potential toxicity of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid and its effects on different cell types.
Conclusion:
In conclusion, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its mechanism of action is well understood. 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the reaction of 2-chloro-5-hydroxybenzoic acid with N,N-dimethylmorpholine in the presence of triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. This method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
2-[4-(2-chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c14-11-2-1-8(16)5-10(11)13(19)15-3-4-20-9(7-15)6-12(17)18/h1-2,5,9,16H,3-4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKYGVWMIFUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)O)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)


![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)